(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 884512-77-0
VCID: VC20778370
InChI: InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol

(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

CAS No.: 884512-77-0

Cat. No.: VC20778370

Molecular Formula: C10H17NO5

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid - 884512-77-0

Specification

CAS No. 884512-77-0
Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
IUPAC Name (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Standard InChI InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
Standard InChI Key LGWMTRPJZFEWCX-SSDOTTSWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)O
SMILES CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with stereochemical specificity at the C2 position (R-configuration). The Boc group, [(2-methylpropan-2-yl)oxycarbonyl], is attached to the nitrogen at position 4, while the carboxylic acid occupies position 2 . This configuration is critical for its reactivity in peptide coupling and chiral induction.

The IUPAC name, (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid, reflects its stereochemistry and functional groups . X-ray crystallography and NMR studies confirm the chair conformation of the morpholine ring, with the Boc group adopting an equatorial orientation to minimize steric strain .

Physicochemical Properties

Key properties include:

  • Boiling Point: 369.5 °C at 760 mmHg

  • Density: 1.23 g/cm³

  • Appearance: White to off-white crystalline powder

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) and limited in water .

The Boc group enhances solubility in organic solvents while protecting the amine during synthetic steps. The carboxylic acid enables conjugation via amide or ester linkages, pivotal in prodrug design .

Synthesis and Manufacturing

Synthetic Routes

A scalable synthesis begins with epichlorohydrin, as described by :

  • Ring-Opening Epoxidation: Epichlorohydrin reacts with tert-butyl carbamate to form a β-amino alcohol intermediate.

  • Cyclization: Base-mediated intramolecular nucleophilic attack yields the morpholine ring.

  • Oxidation: The primary alcohol at C2 is oxidized to a carboxylic acid using Jones reagent.

This method avoids chromatography, achieving >99% enantiomeric excess (ee) via chiral resolution . Alternative approaches employ Mitsunobu conditions or enzymatic resolution for stereocontrol .

Industrial Production

Deyang Chengchuang Pharmaceutical Co., Ltd. produces the compound at >99% purity, emphasizing cost-effective bulk synthesis . Process optimization focuses on minimizing tert-butyl alcohol byproducts and ensuring compliance with ICH Q7 guidelines .

Applications in Pharmaceutical Development

Dopamine D4 Receptor Antagonists

The compound’s morpholine scaffold is integral to CNS drug candidates. In , (R)-4-Boc-morpholine-2-carboxylic acid was coupled with aryl bromides to create potent D4 antagonists (e.g., 5y, IC₅₀ = 2.1 nM). Metabolic studies revealed N-dealkylation as the primary degradation pathway, guiding structural modifications to enhance stability .

Peptide Mimetics and Prodrugs

The carboxylic acid facilitates conjugation to bioactive peptides. For example, linkage to benzodiazepine analogs improved blood-brain barrier permeability in preclinical models. Boc deprotection under acidic conditions (e.g., TFA) yields free amines for further functionalization .

Comparative Analysis of Morpholine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
(R)-4-Boc-morpholine-2-carboxylic acidC₁₀H₁₇NO₅231.25Chiral R-configuration, Boc-protected amine, carboxylic acid
(S)-4-Boc-morpholine-2-carboxylic acidC₁₀H₁₇NO₅231.25S-enantiomer with distinct receptor binding profiles
4-[(2S)-Boc-morpholin-2-yl]benzoic acidC₁₆H₂₁NO₅307.34Benzoic acid extension for enhanced aromatic interactions

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